molecular formula C22H19FN2O5S B417563 METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B417563
M. Wt: 442.5g/mol
InChI Key: GWYBZSRZSNIJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, fluorobenzoyl, and methoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Thiophene Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thiophene ring.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, often using reagents like fluorobenzoyl chloride.

    Attachment of the Methoxyanilino Group: This step involves the coupling of the methoxyanilino group to the thiophene ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzoyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 2-amino-4-fluorobenzoate

Uniqueness

METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5g/mol

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H19FN2O5S/c1-12-17(22(28)30-3)21(25-19(26)13-8-10-14(23)11-9-13)31-18(12)20(27)24-15-6-4-5-7-16(15)29-2/h4-11H,1-3H3,(H,24,27)(H,25,26)

InChI Key

GWYBZSRZSNIJRV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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